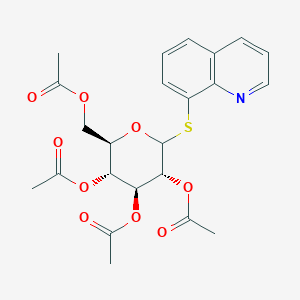![molecular formula C20H14N2 B10886776 9,10-Dimethylacenaphtho[1,2-b]quinoxaline](/img/structure/B10886776.png)
9,10-Dimethylacenaphtho[1,2-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dimethylacenaphtho[1,2-b]quinoxaline is a polycyclic aromatic compound that belongs to the quinoxaline family This compound is characterized by its rigid, planar structure, which allows it to intercalate with DNA and exhibit fluorescence properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethylacenaphtho[1,2-b]quinoxaline typically involves the reaction of acenaphthoquinone with appropriate reagents under specific conditions. One common method is the condensation of acenaphthoquinone with diamines in the presence of a catalyst such as acetic acid. This reaction is often carried out under reflux conditions in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
9,10-Dimethylacenaphtho[1,2-b]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
9,10-Dimethylacenaphtho[1,2-b]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex polycyclic compounds and as a fluorescent probe in analytical chemistry.
Medicine: Its fluorescence properties are exploited in cellular imaging and diagnostic applications.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9,10-Dimethylacenaphtho[1,2-b]quinoxaline involves its ability to intercalate with DNA through π–π stacking interactions. This intercalation can disrupt DNA replication and transcription, leading to potential anticancer effects. The compound’s fluorescence properties are attributed to its rigid, planar structure, which enhances its ability to absorb and emit light .
Comparison with Similar Compounds
Similar Compounds
Acenaphthoquinone: A precursor in the synthesis of 9,10-Dimethylacenaphtho[1,2-b]quinoxaline.
9-Arylacenaphtho[1,2-b]quinoxalines: These compounds have similar structures but with aryl substitutions, enhancing their fluorescence and anticancer properties.
Acenaphtho[1,2-b]indole Derivatives: These compounds share a similar polycyclic structure and exhibit various biological activities.
Uniqueness
This compound is unique due to its specific methyl substitutions, which influence its chemical reactivity and biological interactions. Its ability to intercalate with DNA and its fluorescence properties make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C20H14N2 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
9,10-dimethylacenaphthyleno[1,2-b]quinoxaline |
InChI |
InChI=1S/C20H14N2/c1-11-9-16-17(10-12(11)2)22-20-15-8-4-6-13-5-3-7-14(18(13)15)19(20)21-16/h3-10H,1-2H3 |
InChI Key |
YTMCDQHLCOHJSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10886704.png)
![5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10886710.png)
![1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate](/img/structure/B10886712.png)
![(2Z)-2-[(2,4,6-tribromophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886735.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10886737.png)
![(3-Fluorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10886739.png)
![(5E)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B10886741.png)
![2-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-4-chlorophenyl acetate](/img/structure/B10886746.png)
![4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886754.png)

![5-(4-bromophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886773.png)
![N,N-diphenyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10886779.png)
![methyl (4-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2-ethoxyphenoxy)acetate](/img/structure/B10886783.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-3-(4-ethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10886792.png)
